2,3-Dihydro-3-(3-hydroxybenzylidene)flavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-3-(3-hydroxybenzylidene)flavone is a flavonoid compound that has garnered significant interest in scientific research due to its versatile properties and potential applications. This compound is characterized by its unique structure, which includes a 2,3-dihydroflavone core with a 3-hydroxybenzylidene substituent.
Mechanism of Action
Target of Action
2,3-Dihydro-3-(3-hydroxybenzylidene)flavone is a flavonoid derivative that primarily targets the enzyme tyrosinase . Tyrosinase is a multifunctional, glycosylated, and copper-containing oxidase that plays a pivotal role in catalyzing the two key steps of melanogenesis .
Mode of Action
This compound interacts with tyrosinase, inhibiting its activity .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin, a pigment that protects against the destructive effects of ultraviolet radiation . By inhibiting tyrosinase, this compound can reduce melanin production .
Result of Action
The primary result of the action of this compound is the reduction of melanin production due to the inhibition of tyrosinase . This can lead to a decrease in pigmentation, which may have applications in the treatment of hyperpigmentation disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-(3-hydroxybenzylidene)flavone typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,3-dihydroflavone with 3-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-3-(3-hydroxybenzylidene)flavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The hydroxyl group on the benzylidene moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzylidene moiety.
Scientific Research Applications
2,3-Dihydro-3-(3-hydroxybenzylidene)flavone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives and as a model compound for studying flavonoid chemistry.
Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(trifluoromethyl)phenyl)-3-hydroxyflavone
- 2-(4-chlorophenyl)-3-hydroxyflavone
Uniqueness
Compared to similar compounds, 2,3-Dihydro-3-(3-hydroxybenzylidene)flavone stands out due to its specific substitution pattern and the presence of the 3-hydroxybenzylidene group. This unique structure contributes to its distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(3Z)-3-[(3-hydroxyphenyl)methylidene]-2-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3/c23-17-10-6-7-15(13-17)14-19-21(24)18-11-4-5-12-20(18)25-22(19)16-8-2-1-3-9-16/h1-14,22-23H/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZZFINJNRGQCW-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CC3=CC(=CC=C3)O)C(=O)C4=CC=CC=C4O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C/C3=CC(=CC=C3)O)/C(=O)C4=CC=CC=C4O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.